molecular formula C17H8Cl3N3OS B12139027 (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12139027
M. Wt: 408.7 g/mol
InChI Key: ZDPNAFZAQKTPDG-ZSOIEALJSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a fused heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core. The 3-chlorophenyl substituent at position 2 and the 2,6-dichlorobenzylidene group introduce steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic targets or enzymes.

Properties

Molecular Formula

C17H8Cl3N3OS

Molecular Weight

408.7 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(2,6-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H8Cl3N3OS/c18-10-4-1-3-9(7-10)15-21-17-23(22-15)16(24)14(25-17)8-11-12(19)5-2-6-13(11)20/h1-8H/b14-8-

InChI Key

ZDPNAFZAQKTPDG-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core and the subsequent introduction of the chlorophenyl and dichlorobenzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated carbonyl system in the benzylidene moiety enables Michael-type additions with nucleophiles. Cyclic amines (e.g., piperidine, N-methylpiperazine) add to the C=C bond, forming substituted derivatives .

Reaction Scheme:

text
(5Z)-Compound + Piperidine → 6-(α-Aminoarylmethyl)thiazolo-triazol-5-ol

Conditions: Room temperature, ethanol .

Key Data for Analogous Reactions:

NucleophileProduct StructureYield (%)Biological Activity
Piperidine6-(Piperidinylmethyl) derivative82Anti-inflammatory
N-Methylpiperazine6-(N-Methylpiperazinyl) derivative78COX-II inhibition

Hydrolysis and Ring-Opening Reactions

The thiazolo-triazolone core undergoes acid- or base-catalyzed hydrolysis , cleaving the lactam ring to yield mercaptotriazole intermediates. This reactivity is critical for further functionalization .

Example Reaction:

text
(5Z)-Compound + HCl → 3-Aryl-5-mercapto-1,2,4-triazole + Byproducts

Conditions: 6M HCl, 80°C .

Electrophilic Aromatic Substitution

The 3-chlorophenyl and 2,6-dichlorobenzylidene groups direct electrophilic substitution (e.g., nitration, sulfonation) to specific positions. Meta-chlorine atoms deactivate the aromatic rings, limiting reactivity under standard conditions .

Predicted Reactivity:

Reaction TypePosition of AttackActivating/Deactivating Effect
NitrationPara to chlorine (minor)Deactivating (Cl groups)
HalogenationOrtho to existing substituentsDeactivating

Oxidative Functionalization

Oxidants like DMSO or H₂O₂ induce disulfide bond formation in analogs with free thiol groups, though this requires prior hydrolysis of the thiazolo-triazolone core .

Example Pathway:

text
Hydrolyzed Product → Disulfide (via DMSO, 25°C)

Yield: 60–75% (for similar systems) .

Biological Activity Modulation

Derivatives of this scaffold exhibit dual COX-II/5-LOX inhibition when modified via Michael additions or aryl substitutions. For example:

  • THZ1 : COX-II IC₅₀ = 8.88 μM (vs. Celecoxib IC₅₀ = 49 μM) .

  • THZ2 : Dual inhibition with 63% edema reduction (in vivo) .

Scientific Research Applications

Overview

The compound (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique thiazolo-triazole structure allows it to function as a versatile building block for synthesizing other compounds and exploring biochemical pathways.

Chemistry

In synthetic chemistry, (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one serves as a building block for more complex molecules. It allows researchers to explore new chemical reactions and pathways due to its unique structure.

Biology

In biological research, this compound acts as a probe to investigate various biochemical processes. Its interactions with proteins and nucleic acids can provide insights into cellular mechanisms. For instance:

  • Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Cellular Mechanism Exploration : Studies have shown its potential in modulating signaling pathways related to cell proliferation and apoptosis.

Medicine

The compound has promising applications in medicinal chemistry:

  • Therapeutic Agent Development : Its ability to interact with molecular targets makes it a candidate for drug development against various diseases.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens .

Industry

In industrial applications, (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be utilized in:

  • Material Science : Its unique properties can be harnessed for developing specialty chemicals.
  • Agricultural Chemicals : Potential use in formulating pesticides or herbicides due to its biological activity.

Case Studies

Several case studies have documented the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Testing : Research indicated that certain derivatives exhibited cytotoxic effects on specific cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of thiazolo[3,2-b][1,2,4]triazol-6-one derivatives, which differ primarily in substituent groups. Below is a comparative analysis based on structural analogs from the evidence:

Compound Name Substituents (Position 2 / Position 5) Key Structural Features Melting Point (°C) Yield (%) References
(5Z)-2-(3-Chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 3-Chlorophenyl / 2,6-Dichlorobenzylidene High halogen content (3 Cl atoms); planar Z-configuration Not reported Not reported
(5Z)-5-[(2,3-Dimethoxybenzylidene)]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one No substituent at position 2 / 2,3-Dimethoxybenzylidene Electron-donating methoxy groups; planar fused system with interplanar angle ~1.37° Not reported Not reported
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-Chlorophenylamino / None Single chlorine atom; E/Z isomerism >280 64
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Methylphenyl / 2-Propoxybenzylidene Electron-donating methyl and propoxy groups; increased lipophilicity Not reported Not reported

Key Findings

Halogenation Effects: The target compound’s 2,6-dichlorobenzylidene group introduces stronger electron-withdrawing effects compared to methoxy (in ) or propoxy (in ) substituents. The 3-chlorophenyl group at position 2 distinguishes it from analogs with 4-chlorophenyl (5f) or 4-methylphenyl () substituents, altering steric hindrance and electronic distribution .

Planarity and Crystallinity :

  • The Z-configuration ensures coplanarity between the benzylidene and thiazolo-triazolone core, similar to the dimethoxy analog in . This geometry is critical for stacking interactions in crystal lattices or biological targets.
  • High melting points (>280°C for 5f ) suggest that halogenated derivatives exhibit greater crystallinity, likely due to stronger intermolecular halogen bonding.

Synthetic Yields: Derivatives with bulky or electron-rich substituents (e.g., 5g with furan-2-ylmethyl, 71% yield ) are synthesized more efficiently than highly halogenated analogs.

Biological Implications: While biological data for the target compound are absent, analogs like 5-[(Z)-2,3-dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one () are noted for anti-inflammatory and antimicrobial activities. The dichlorophenyl groups in the target compound may enhance these properties via improved target affinity or metabolic stability.

Quantitative Structural Similarity Analysis

Using chemoinformatic methods (), the Tanimoto coefficient can quantify structural similarity. For example:

  • Target vs. 5f : High similarity due to shared thiazolo-triazolone core and chlorophenyl group. Differences in halogenation (3-Cl vs. 4-Cl) reduce the coefficient slightly.
  • Target vs. Dimethoxy analog () : Lower similarity due to replacement of Cl with methoxy groups, altering electronic and steric profiles.

Biological Activity

(5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic compound belonging to the thiazolo-triazole family. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H8Cl3N3OS
  • Molecular Weight : 408.7 g/mol
  • IUPAC Name : (5Z)-2-(3-chlorophenyl)-5-[(2,6-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

The mechanism by which (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its biological effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways .
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Biological Activity Overview

The biological activity of (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been evaluated across various studies. The following table summarizes key findings from recent research:

Activity Tested Model Efficacy Reference
AntitumorHuman cancer cell linesInduced apoptosis in multiple lines
AntimicrobialBacterial strainsMIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus
COX InhibitionIn vitro assaysSignificant inhibition observed

Antitumor Efficacy

In a study evaluating the anticancer properties of thiazolo-triazole derivatives including (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

  • Methodology : The compound was tested against a panel of twelve human cancer cell lines.
  • Results : It exhibited significant cytotoxicity against several lines with IC50 values comparable to established chemotherapeutics like cisplatin.

Antimicrobial Activity

Another study focused on the antimicrobial properties:

  • Methodology : The compound was tested against various bacterial strains including Staphylococcus aureus.
  • Results : Demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.

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